molecular formula C13H15N3S B6266610 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole CAS No. 321966-84-1

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B6266610
CAS No.: 321966-84-1
M. Wt: 245.3
InChI Key:
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Description

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the reaction of hydrazine derivatives with thioamides under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Hantzsch thiazole synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole exerts its effects involves interactions with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hydrazine moiety with a thiazole ring makes it a versatile compound for various chemical transformations and biological interactions.

Properties

CAS No.

321966-84-1

Molecular Formula

C13H15N3S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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